(4Z)-4-{[(4-chloro-2-nitrophenyl)amino]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(E)-1-(4-CHLORO-2-NITROANILINO)METHYLIDENE]-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that includes a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-(4-CHLORO-2-NITROANILINO)METHYLIDENE]-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the condensation of 4-chloro-2-nitroaniline with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-(4-CHLORO-2-NITROANILINO)METHYLIDENE]-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic medium.
Substitution: Amines, thiols, appropriate solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxides.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[(E)-1-(4-CHLORO-2-NITROANILINO)METHYLIDENE]-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-1-(4-CHLORO-2-NITROANILINO)METHYLIDENE]-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro and chloro groups play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-nitroaniline
- 2-Chloro-4-nitroaniline
- 4-Methyl-2-nitroaniline
Uniqueness
4-[(E)-1-(4-CHLORO-2-NITROANILINO)METHYLIDENE]-5-METHYL-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to its specific combination of functional groups and its pyrazolone core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H15ClN4O3 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
4-[(4-chloro-2-nitrophenyl)iminomethyl]-5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H15ClN4O3/c1-11-3-6-14(7-4-11)22-18(24)15(12(2)21-22)10-20-16-8-5-13(19)9-17(16)23(25)26/h3-10,21H,1-2H3 |
InChI Key |
QYTXBUPQPCWAOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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